molecular formula C10H13N3O2 B12788099 2(1H)-Pyrimidinone, 4-amino-1-(3-(hydroxymethyl)-2-cyclopenten-1-yl)-, (R)- CAS No. 105522-16-5

2(1H)-Pyrimidinone, 4-amino-1-(3-(hydroxymethyl)-2-cyclopenten-1-yl)-, (R)-

Cat. No.: B12788099
CAS No.: 105522-16-5
M. Wt: 207.23 g/mol
InChI Key: APPUXTHLBJUIFJ-QMMMGPOBSA-N
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Description

2(1H)-Pyrimidinone, 4-amino-1-(3-(hydroxymethyl)-2-cyclopenten-1-yl)-, ®- is a complex organic compound with significant importance in various scientific fields. This compound is characterized by its unique structure, which includes a pyrimidinone ring, an amino group, and a hydroxymethyl-cyclopentenyl moiety. Its stereochemistry is denoted by the ®-configuration, indicating the specific spatial arrangement of its atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2(1H)-Pyrimidinone, 4-amino-1-(3-(hydroxymethyl)-2-cyclopenten-1-yl)-, ®- typically involves multi-step organic reactions. The initial step often includes the formation of the pyrimidinone ring through cyclization reactions. Subsequent steps involve the introduction of the amino group and the hydroxymethyl-cyclopentenyl moiety under controlled conditions. Common reagents used in these reactions include amines, aldehydes, and cyclopentenyl derivatives.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and catalytic processes are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2(1H)-Pyrimidinone, 4-amino-1-(3-(hydroxymethyl)-2-cyclopenten-1-yl)-, ®- undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to modify the pyrimidinone ring or the cyclopentenyl moiety.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like halides and amines. Reaction conditions typically involve controlled temperatures and pH to ensure selective transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group yields aldehydes or acids, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

2(1H)-Pyrimidinone, 4-amino-1-(3-(hydroxymethyl)-2-cyclopenten-1-yl)-, ®- has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential role in biological processes and interactions with biomolecules.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2(1H)-Pyrimidinone, 4-amino-1-(3-(hydroxymethyl)-2-cyclopenten-1-yl)-, ®- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream effects. The exact pathways depend on the context of its application, such as inhibiting specific enzymes in a disease pathway or interacting with cellular components in a biological study.

Comparison with Similar Compounds

Similar Compounds

    Ethyl acetoacetate: Used in similar synthetic applications but differs in structure and reactivity.

    1-[4-(2-alkylaminoethoxy)phenylcarbonyl]-3,5-bis(arylidene)-4-piperidones: Shares some structural features but has distinct biological activities.

Uniqueness

2(1H)-Pyrimidinone, 4-amino-1-(3-(hydroxymethyl)-2-cyclopenten-1-yl)-, ®- is unique due to its specific combination of functional groups and stereochemistry, which confer distinct chemical reactivity and biological activity compared to similar compounds.

This detailed article provides a comprehensive overview of 2(1H)-Pyrimidinone, 4-amino-1-(3-(hydroxymethyl)-2-cyclopenten-1-yl)-, ®-, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

CAS No.

105522-16-5

Molecular Formula

C10H13N3O2

Molecular Weight

207.23 g/mol

IUPAC Name

4-amino-1-[(1S)-3-(hydroxymethyl)cyclopent-2-en-1-yl]pyrimidin-2-one

InChI

InChI=1S/C10H13N3O2/c11-9-3-4-13(10(15)12-9)8-2-1-7(5-8)6-14/h3-5,8,14H,1-2,6H2,(H2,11,12,15)/t8-/m0/s1

InChI Key

APPUXTHLBJUIFJ-QMMMGPOBSA-N

Isomeric SMILES

C1CC(=C[C@H]1N2C=CC(=NC2=O)N)CO

Canonical SMILES

C1CC(=CC1N2C=CC(=NC2=O)N)CO

Origin of Product

United States

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